tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate
Description
Properties
Molecular Formula |
C14H19ClN2O3 |
|---|---|
Molecular Weight |
298.76 g/mol |
IUPAC Name |
tert-butyl N-[[4-[(E)-C-chloro-N-hydroxycarbonimidoyl]phenyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17(4)9-10-5-7-11(8-6-10)12(15)16-19/h5-8,19H,9H2,1-4H3/b16-12+ |
InChI Key |
UUMDVWHEIMROHJ-FOWTUZBSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C(=N\O)/Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=NO)Cl |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Boc Protection of Aromatic Amines
A common approach to introduce the tert-butyl carbamate group is via the reaction of an aromatic amine with di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically catalyzed or facilitated by a base and performed in an aprotic solvent such as dichloromethane or toluene.
| Step | Reagents & Conditions | Notes | Yield |
|---|---|---|---|
| 1 | 4-bromoaniline (or 4-chloroaniline) + di-tert-butyl dicarbonate (Boc2O) in dichloromethane, 0°C to room temperature, 16 hours under nitrogen atmosphere | Slow addition of amine to Boc2O solution to control reaction; reaction monitored by TLC | 60-70% |
| 2 | Workup: Wash organic layer with saturated sodium bicarbonate solution, dry over magnesium sulfate, concentrate under reduced pressure | Purification by flash chromatography using ethyl acetate/n-heptane (3:97) | - |
This step yields tert-butyl (4-halophenyl)carbamate intermediates, which serve as precursors for further functionalization.
Introduction of the Chloro(hydroxyimino)methyl Group
The chloro(hydroxyimino)methyl substituent is introduced onto the aromatic ring via reaction of the corresponding carbamate intermediate with chlorinated oxime derivatives or by chlorination of hydroxyimino precursors.
While explicit synthetic routes for this exact substitution are scarce in public literature, general methods for synthesizing chloro(hydroxyimino)methyl derivatives involve:
- Reaction of aldehyde or benzyl carbamate derivatives with hydroxylamine hydrochloride to form the oxime.
- Subsequent chlorination of the oxime group using reagents such as N-chlorosuccinimide or thionyl chloride under controlled conditions.
The reaction parameters (temperature, solvent, reaction time) are critical to avoid over-chlorination or decomposition.
Methylation of the Carbamate Nitrogen
Methylation of the nitrogen atom in the carbamate group can be achieved by:
- Using methylating agents such as methyl iodide or dimethyl sulfate.
- Conducting the reaction in a polar aprotic solvent (e.g., dimethylformamide) with a base like potassium carbonate to facilitate nucleophilic substitution.
This step yields the N-methylated carbamate structure present in the target compound.
Summary Table of Preparation Steps
Analytical Confirmation and Research Discoveries
- Spectroscopic Analysis: Nuclear magnetic resonance (NMR) spectroscopy is essential to confirm the presence of the carbamate, oxime, and methyl groups. Proton (^1H) and carbon (^13C) NMR spectra provide detailed structural information.
- Mass Spectrometry (MS): Confirms molecular weight (approx. 315 g/mol for the chlorinated oxime carbamate) and fragmentation pattern.
- Chromatographic Techniques: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) monitor reaction progress and purity.
- Reactivity Studies: The chloro(hydroxyimino)methyl group is reactive and may undergo substitution or addition reactions, which are monitored to understand stability and potential biological activity.
Chemical Reactions Analysis
tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with proteins and other biomolecules in a specific manner .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methylcarbamate
- CAS No.: 1428935-49-2
- Molecular Formula : C₁₄H₁₉ClN₂O₃
- Molecular Weight : 298.77 g/mol
- Storage : -20°C
Structural Features: The compound contains a benzyl core substituted with a chloro(hydroxyimino)methyl group and a tert-butyl carbamate moiety.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural analogs, focusing on substituents, molecular properties, and synthesis yields:
Research Findings and Data Tables
Table 1: Volume and Concentration Data for Target Compound
| Concentration | Volume (1 mg) | Volume (5 mg) | Volume (10 mg) |
|---|---|---|---|
| 1 mM | 3.347 mL | 16.736 mL | 33.471 mL |
| 5 mM | 0.669 mL | 3.347 mL | 6.694 mL |
| 10 mM | 0.335 mL | 1.674 mL | 3.347 mL |
Table 2: Hazard Comparison of Selected Compounds
Biological Activity
Chemical Identity
tert-Butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate, with the CAS number 1428935-49-2, is a synthetic organic compound characterized by its unique structure. Its molecular formula is C14H19ClN2O3, and it has a molecular weight of 298.77 g/mol. The compound features a chloro(hydroxyimino)methyl group attached to a benzyl(methyl)carbamate moiety, which contributes to its biological activity.
The primary mechanism of action for this compound involves its interaction with amines. It suppresses the nucleophilic properties of the nitrogen lone pair in amines, which can impact various biochemical pathways, particularly those associated with peptide synthesis and amino acid interactions.
Pharmacological Properties
Research indicates that this compound may exhibit antimicrobial and anticancer properties. It is being investigated for its potential role in drug development due to its ability to affect biochemical pathways critical for cell growth and survival .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies revealed that compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. These studies utilized assays such as MTT and colony formation assays to evaluate cell viability and proliferation inhibition .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related carbamate derivatives. These compounds were tested against a range of bacterial strains, showing promising results in inhibiting bacterial growth, which suggests potential applications in treating infections.
- Neuroprotective Effects : Research has also explored the neuroprotective capabilities of similar compounds against amyloid-beta-induced toxicity in astrocytes. The findings indicated that these compounds could reduce oxidative stress markers and inflammatory cytokines, suggesting a protective role in neurodegenerative conditions like Alzheimer's disease .
Summary of Biological Activities
Q & A
Q. Methodology :
- Nucleophilic substitution (e.g., using sodium azide or amines under mild conditions) and hydrolysis (acidic/basic conditions) are common starting points .
- Stepwise protection/deprotection of functional groups (e.g., tert-butyl carbamate as a protecting group) is critical to avoid side reactions .
- Optimization parameters :
- Temperature control (e.g., room temperature for stability, higher temps for accelerated reactions).
- Catalysts: Use phase-transfer catalysts for heterogeneous reactions.
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Q. Methodology :
- 1H/13C NMR : Focus on peaks for the tert-butyl group (δ ~1.3 ppm, singlet) and hydroxyimino methylene (δ ~4.2–4.5 ppm) .
- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and hydroxylimino N–O stretch (~930 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 298.77 (M+H⁺) to verify molecular weight .
Q. Methodology :
- Steric effects : The tert-butyl group reduces nucleophilic attack at the carbamate carbonyl, enhancing stability in basic/acidic media .
- Stability studies :
- Reactivity trade-offs : While stability improves, steric hindrance may reduce binding affinity in biological assays .
Q. Methodology :
- Comparative assays : Test tert-butyl derivatives against non-hindered analogs (e.g., benzyl carbamates) to isolate steric effects .
- Computational modeling : Use molecular docking to predict binding interactions with targets (e.g., enzymes) and validate with SPR (surface plasmon resonance) .
- Dose-response studies : Address variability in IC₅₀ values by standardizing assay conditions (e.g., buffer pH, incubation time) .
Q. Methodology :
- Crystallization challenges : The bulky tert-butyl group and flexible hydroxyimino moiety hinder crystal lattice formation. Use slow evaporation in mixed solvents (e.g., EtOH/water) .
- X-ray diffraction : Resolve hydrogen bonding via high-resolution data (e.g., O–H···O and N–H···O interactions at 2.8–3.2 Å) .
- DFT calculations : Validate observed hydrogen-bond angles and distances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
